molecular formula C15H10FNO2 B595030 Methyl 3-(4-cyanophenyl)-5-fluorobenzoate CAS No. 1365271-88-0

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate

Cat. No. B595030
M. Wt: 255.248
InChI Key: ZOILPNVIEFAOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-cyanophenyl)acrylate” is a compound that has been used in research . It has a CAS Number of 52116-83-3 and a molecular weight of 187.2 .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “Methyl (4-cyanophenyl)acetate” was synthesized from Methanol and 4-CYANOPHENYLACETIC ACID .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR and NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate” was synthesized using ketoreductases .


Physical And Chemical Properties Analysis

“Methyl 3-(4-cyanophenyl)acrylate” is a solid at room temperature . More specific physical and chemical properties of “Methyl 3-(4-cyanophenyl)-5-fluorobenzoate” are not available.

Scientific Research Applications

Application in Fluorescent Sensing

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate derivatives have been utilized in the development of fluorescent sensors. For instance, a study highlighted the use of a related compound as a fluorescent sensor for the detection of Al3+ ions, demonstrating high selectivity and sensitivity. This compound also exhibited potential for bio-imaging applications, specifically for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Role in Organic Synthesis

Application in Photo-switching and Logic Gates

Compounds related to Methyl 3-(4-cyanophenyl)-5-fluorobenzoate have been studied for their reversible photochromic properties under UV light irradiation, with potential applications in creating photo-switch and INHIBIT logic gates. These studies contribute to the understanding of the photochromic mechanism and offer insights into the potential applications in digital data storage and processing (Xie et al., 2009).

Development of Mesomorphic Properties

Research into the mesomorphic properties of related compounds, such as chiral benzoates and fluorobenzoates, has been conducted. These compounds show promise in the creation of materials with antiferroelectric smectic phases and direct transitions from antiferroelectric to isotropic phases, offering potential applications in the field of liquid crystal technology (Milewska et al., 2015).

Safety And Hazards

“Methyl 3-(4-cyanophenyl)acrylate” is classified as harmful if swallowed or in contact with skin. It causes skin irritation and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 3-(4-cyanophenyl)-5-fluorobenzoate” are not available, research on similar compounds continues to be a hot topic. For instance, the development of new chemical entities in medicinal chemistry using oxazole as intermediates has increased in recent years .

properties

IUPAC Name

methyl 3-(4-cyanophenyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-10(9-17)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOILPNVIEFAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742861
Record name Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate

CAS RN

1365271-88-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.